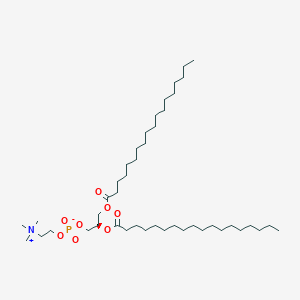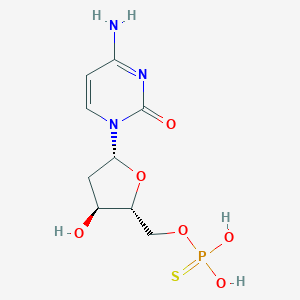
2'-Deoxy-5'-o-thiophosphonocytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2'-Deoxy-5'-o-thiophosphonocytidine, commonly known as 'DOTC,' is a nucleoside analogue that has been extensively studied for its potential use in anti-viral and anti-cancer therapies. DOTC is a modified form of the natural nucleoside cytidine, where the 5'-oxygen atom is replaced with a thiophosphonate group. This modification enhances the pharmacological properties of DOTC, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of DOTC involves its incorporation into the DNA of the target cells, where it inhibits DNA synthesis and replication. DOTC acts as a chain terminator, preventing the addition of further nucleotides to the growing DNA chain. This leads to the inhibition of viral replication and cancer cell growth.
Biochemical and Physiological Effects:
DOTC has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. In animal studies, DOTC has been shown to have a favorable pharmacokinetic profile, with good tissue distribution and long half-life. DOTC has also been shown to have minimal side effects, making it a potentially safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
DOTC has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. DOTC is also highly soluble in water, making it easy to prepare solutions for use in cell culture experiments. However, DOTC can be expensive to synthesize, which may limit its use in some laboratory settings.
Zukünftige Richtungen
There are several potential future directions for research on DOTC. One area of interest is the development of DOTC derivatives with improved pharmacological properties. Another area of research is the use of DOTC in combination with other anti-viral or anti-cancer agents to enhance their effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of DOTC and its potential use in clinical settings.
In conclusion, DOTC is a promising nucleoside analogue with potential applications in anti-viral and anti-cancer therapies. Its unique chemical structure and mechanism of action make it a promising candidate for drug development. Further research is needed to fully understand the potential of DOTC and its derivatives in clinical settings.
Synthesemethoden
DOTC can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the protection of the hydroxyl group at the 5'-position of cytidine, followed by the substitution of the 5'-oxygen atom with a thiophosphonate group. The final step involves the deprotection of the hydroxyl group to obtain DOTC in high yield.
Wissenschaftliche Forschungsanwendungen
DOTC has been studied for its potential use as an anti-viral and anti-cancer agent. In vitro studies have shown that DOTC exhibits potent anti-viral activity against a broad range of viruses, including HIV, hepatitis B, and herpes simplex virus. DOTC has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Eigenschaften
CAS-Nummer |
115401-96-2 |
|---|---|
Produktname |
2'-Deoxy-5'-o-thiophosphonocytidine |
Molekularformel |
C9H14N3O6PS |
Molekulargewicht |
323.27 g/mol |
IUPAC-Name |
4-amino-1-[(2R,4S,5R)-5-(dihydroxyphosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H14N3O6PS/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(18-8)4-17-19(15,16)20/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,20)/t5-,6+,8+/m0/s1 |
InChI-Schlüssel |
FHBXKBNKQMSUIJ-SHYZEUOFSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=S)(O)O)O |
SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=S)(O)O)O |
Kanonische SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=S)(O)O)O |
Synonyme |
S(dC)28 Sd(C)28 SdC28 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




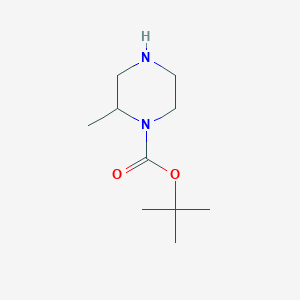

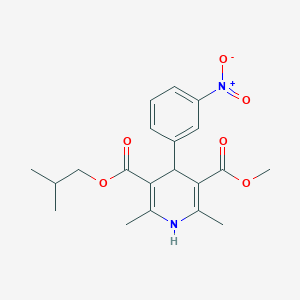

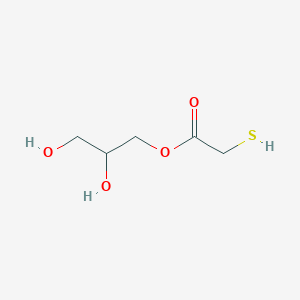

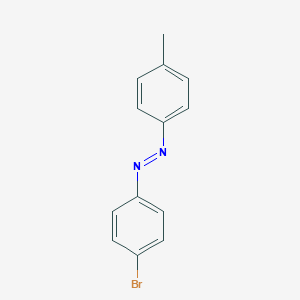
![4-[(Dimethylamino)(dimethyl)silyl]butanenitrile](/img/structure/B53559.png)
![3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B53560.png)

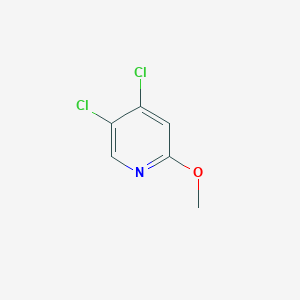
![([1,2,4]Triazolo[3,4-B][1,3]benzothiazol-3-ylthio)acetic acid](/img/structure/B53568.png)
